molecular formula C13H17NO4 B8799897 Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 60356-11-8

Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Cat. No. B8799897
CAS RN: 60356-11-8
M. Wt: 251.28 g/mol
InChI Key: WXCNIHQUZGGPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60356-11-8

Product Name

Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

InChI

InChI=1S/C13H17NO4/c1-2-16-12(15)11(9-14)10-3-5-13(6-4-10)17-7-8-18-13/h2-8H2,1H3

InChI Key

WXCNIHQUZGGPAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCC2(CC1)OCCO2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-dioxa-spiro[4.5]decan-8-one (261) (5.0 g, 32.01 mmol) and cyano-acetic acid ethyl ester (3.99 g, 35.31 mmol) in toluene (50 mL) were added acetic acid (0.3 mL, 5.09 mmol) and ammonium acetate (123 mg, 1.60 mmol). A Dean Stark trap and reflux condenser were attached to the reaction flask and the mixture was heated to reflux and stirred for 16 h. Thereafter, the reaction mixture was cooled to 0° C. and quenched with saturated aqueous NaHCO3 (100 ml). The aqueous layer was extracted with ethyl acetate (2×200 ml) and the combined organic layer was dried with sodium sulfate, filtered and concentrated under reduced pressure. The crude yellow oil was re-crystallized with 20% ethyl acetate in hexane to afford pure cyano-(1,4-dioxa-spiro[4.5]dec-8-ylidene)-acetic acid ethyl ester (262) (3.2 g, 39.78%) as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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